N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms like nitrogen, sulfur, and oxygen within their ring structures
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N4O2S2/c15-9-5-6(10(16)24-9)12-19-20-14(22-12)18-11(21)13-17-7-3-1-2-4-8(7)23-13/h1-5H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFLUTIHTCILLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2,5-dichlorothiophene derivative, which is then subjected to a series of reactions to introduce the oxadiazole and benzothiazole moieties. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antioxidant properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its interactions with various enzymes and proteins are of interest for drug development and biochemical studies.
Mechanism of Action
The mechanism of action for N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity. This can result in various biological effects, such as antimicrobial or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the dichlorothiophene moiety and have shown antimicrobial and antioxidant activities.
6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile: This compound also contains the dichlorothiophene group and has been studied for its pharmacological properties.
Uniqueness
What sets N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide apart is its combination of the oxadiazole and benzothiazole rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of oxadiazole and benzothiazole moieties. The synthetic route typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to form the oxadiazole ring, followed by coupling with benzothiazole derivatives.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds containing benzothiazole and oxadiazole structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Research indicates that the mechanism of action may involve the induction of oxidative stress in cancer cells, leading to apoptosis. Increased levels of reactive oxygen species (ROS) have been observed in treated cells, suggesting a potential pathway for anticancer efficacy.
Antidiabetic Potential
Recent studies have explored the α-amylase inhibitory activity of related compounds. For example, derivatives containing both benzothiazole and oxadiazole exhibited promising results in inhibiting α-amylase activity:
The inhibition of α-amylase is crucial for managing postprandial blood glucose levels in diabetic patients. Molecular docking studies have shown that these compounds effectively bind to the active sites of α-amylase enzymes.
Antimicrobial Activity
Compounds featuring benzothiazole and oxadiazole structures are also noted for their antimicrobial properties. The presence of sulfur and nitrogen atoms in these heterocycles contributes to their biological activity against various pathogens.
Mechanistic Insights
The biological activities of this compound can be attributed to several factors:
- Oxidative Stress Induction : Increased ROS levels lead to cellular damage and apoptosis in cancer cells.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like α-amylase contributes to its antidiabetic properties.
- Molecular Interactions : Studies using molecular docking indicate strong interactions with target proteins involved in disease pathways.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer activity against MCF-7 and A549 cell lines. The study found that specific substitutions on the benzothiazole ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Q & A
Q. What are the established synthetic routes for N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves cyclization reactions and coupling of heterocyclic moieties. Key steps include:
- Thiadiazole formation : Reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide in POCl₃ under reflux (90°C, 3 hours), followed by ammonia-mediated precipitation .
- Oxadiazole coupling : Cyclization of intermediates (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) in acetonitrile under reflux (1–3 minutes), followed by iodine-triethylamine-mediated cyclization in DMF to form the oxadiazole core .
- Benzothiazole integration : Amide bond formation between the oxadiazole intermediate and 1,3-benzothiazole-2-carboxylic acid derivatives using coupling agents like EDC/HOBt .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- Elemental analysis : CHNS analysis to confirm stoichiometry .
- X-ray crystallography (if applicable): To resolve ambiguities in stereochemistry or regiochemistry.
Advanced Research Questions
Q. How can computational methods optimize the synthesis process?
- Methodological Answer : Computational strategies include:
- Reaction path searches : Quantum chemical calculations (e.g., DFT) to identify low-energy pathways and transition states .
- Condition optimization : Machine learning (ML) models trained on experimental data (e.g., solvent, temperature, catalyst) to predict optimal yields .
- In silico screening : Molecular docking (e.g., AutoDock Vina) to prioritize intermediates with high binding affinity to biological targets, reducing trial-and-error synthesis .
Q. What strategies are used to analyze biological activity against specific targets (e.g., GSK-3β)?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™ for GSK-3β) .
- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) and compare to reference inhibitors .
- Molecular dynamics (MD) simulations : Assess binding stability and residue interactions over time (e.g., 100-ns simulations in GROMACS) .
Q. How to resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models) to account for variability in assay conditions .
- Experimental replication : Standardize protocols (e.g., cell line passage number, solvent controls) to isolate compound-specific effects .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., dichlorothiophene vs. trichloroethyl groups) to identify determinants of potency .
Methodological Challenges and Solutions
Q. What experimental design principles minimize variability in biological assays?
- Methodological Answer :
- Factorial design : Use Taguchi or Box-Behnken designs to test multiple variables (e.g., concentration, incubation time) with minimal runs .
- Blinded analysis : Assign compound codes to avoid bias in data interpretation.
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment and heating .
- Knockdown/knockout models : Use CRISPR/Cas9 to silence the target gene and confirm loss of compound efficacy .
- Fluorescence polarization : Track compound binding to fluorescently labeled target proteins in live cells .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities from docking vs. experimental assays?
- Methodological Answer :
- Force field calibration : Re-validate docking parameters (e.g., solvation models) using experimental IC₅₀ data .
- Ensemble docking : Test multiple protein conformations (e.g., from MD trajectories) to account for flexibility .
- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates and correlate with docking scores .
Key Research Tools and Resources
| Application | Tools/Methods | References |
|---|---|---|
| Synthesis Optimization | DFT, Machine Learning, Taguchi Design | |
| Target Validation | CETSA, CRISPR/Cas9, SPR | |
| Data Analysis | Meta-analysis, Random-Effects Models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
